molecular formula C27H28FN3O2 B2574880 3-{[4-(2-Fluorophenyl)piperazino]methyl}-4-(4-methoxyphenyl)-1-phenyl-2-azetanone CAS No. 478049-87-5

3-{[4-(2-Fluorophenyl)piperazino]methyl}-4-(4-methoxyphenyl)-1-phenyl-2-azetanone

Cat. No.: B2574880
CAS No.: 478049-87-5
M. Wt: 445.538
InChI Key: GZYMWERPYIBWDE-UHFFFAOYSA-N
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Description

3-{[4-(2-Fluorophenyl)piperazino]methyl}-4-(4-methoxyphenyl)-1-phenyl-2-azetanone is a complex organic compound featuring a piperazine ring, a fluorophenyl group, a methoxyphenyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the piperazine ring. One common approach is the cyclization of 1,2-diamine derivatives with sulfonium salts. The Ugi reaction, which involves the condensation of an amine, a carbonyl compound, an isocyanide, and a carboxylic acid, can also be employed to construct the piperazine core.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using parallel solid-phase synthesis or photocatalytic synthesis methods. These methods allow for the efficient production of the compound in large quantities, ensuring consistency and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of corresponding ketones or carboxylic acids.

  • Reduction: Production of corresponding alcohols or amines.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activity, including antimicrobial and antitumor properties.

  • Medicine: Explored for its pharmacological properties, such as anti-inflammatory and antidepressant effects.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1-(4-Methoxyphenyl)piperazine

  • 1-(3,4-Methylenedioxybenzyl)piperazine

  • 1-(3-Trifluoromethylphenyl)piperazine

Uniqueness: 3-{[4-(2-Fluorophenyl)piperazino]methyl}-4-(4-methoxyphenyl)-1-phenyl-2-azetanone stands out due to its unique combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.

This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Further research and development could unlock even more uses and benefits.

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Properties

IUPAC Name

3-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-(4-methoxyphenyl)-1-phenylazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28FN3O2/c1-33-22-13-11-20(12-14-22)26-23(27(32)31(26)21-7-3-2-4-8-21)19-29-15-17-30(18-16-29)25-10-6-5-9-24(25)28/h2-14,23,26H,15-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZYMWERPYIBWDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C(C(=O)N2C3=CC=CC=C3)CN4CCN(CC4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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